The synthesis of MK-1454 involves several sophisticated methods that leverage enzyme-catalyzed reactions to achieve high stereoselectivity and yield. The synthesis process begins with the asymmetric construction of two fluoride-bearing deoxynucleotides, which are critical components of the final product. A cascade reaction utilizing four different enzymes is employed to construct two bridging thiophosphates, ensuring high selectivity during bond formation .
The initial steps involve using benign electrophilic fluorinating reagents to facilitate the formation of the nucleotides. Following this, a series of purification steps are conducted to isolate MK-1454 in its active form. This includes liquid chromatography methods to analyze purity levels, which can reach over 99% after several purification cycles .
MK-1454 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with biological targets. The cyclic dinucleotide structure consists of two ribose sugar moieties connected by phosphodiester bonds, with modifications that improve cellular uptake and stability against enzymatic degradation .
The structural modifications include fluorinated groups that contribute to its potency as an agonist of the STING pathway .
MK-1454 undergoes various chemical reactions during its synthesis and when interacting with biological systems. The primary reactions involved in its synthesis include:
These reactions highlight both the complexity of its synthesis and its functionality as a therapeutic agent.
MK-1454 acts primarily through the activation of the STING pathway, which plays a pivotal role in innate immunity. When MK-1454 is introduced into cells, it binds to STING proteins located in the endoplasmic reticulum, leading to their translocation to perinuclear regions. This translocation triggers a cascade of signaling events that culminate in the production of type I interferons and other cytokines that promote an immune response against tumors.
This mechanism positions MK-1454 as a promising candidate for cancer immunotherapy.
MK-1454 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
MK-1454 is primarily investigated for its applications in cancer therapy, particularly as an immunotherapeutic agent. Its ability to stimulate the immune system makes it suitable for treating various malignancies, including recurrent squamous cell carcinoma of the head and neck. Clinical trials are ongoing to evaluate its effectiveness and safety profile in combination with other therapies such as checkpoint inhibitors .
The discovery of MK-1454 emerged from a systematic effort to explore the untapped chemical space of stereochemically complex cyclic dinucleotides (CDNs). Traditional CDNs like endogenous 2',3'-cGAMP exhibit constrained structural diversity, limiting their interactions with the stimulator of interferon genes (STING) protein. Merck researchers designed novel CDN-based agonists featuring non-canonical ring systems and strategically introduced stereocenters to access three-dimensional configurations previously unattainable in natural ligands. Central to MK-1454’s architecture is a thiophosphate-modified seven-membered ring system incorporating fluorine atoms at critical chiral positions. This fluorine substitution served dual purposes: enhancing metabolic stability by blocking enzymatic degradation pathways and introducing conformational restraint through steric and electronic effects [1] [2].
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirmed that these stereochemical modifications induced a distinct protein-bound conformation compared to natural cGAMP. Specifically, the (R,R)-configuration at the fluorinated carbons positioned the thiophosphate moieties for optimal ionic and hydrogen-bonding interactions with residues in the STING binding pocket. This precise spatial orientation proved critical for overcoming limitations of earlier CDNs, such as ADU-S100, which exhibited suboptimal human STING affinity despite potency in murine models. The deliberate stereochemical complexity of MK-1454 thus addressed species-specific activity gaps while enhancing ligand rigidity—a key determinant of binding entropy [1] [9].
Table 1: Key Stereochemical Features of MK-1454 Versus Reference Compounds
Structural Feature | Natural cGAMP | ADU-S100 | MK-1454 |
---|---|---|---|
Ring Size | 5,6-membered | 6-membered | 7-membered |
Phosphate Linkage | Phosphodiester | Phosphorothioate | Phosphorodithioate |
Fluorine Substitution | None | None | 2× (Chiral Centers) |
Key Stereochemistry | Fixed (RNA-like) | Mixed | (R,R)-configured |
Conformational Flexibility | High | Moderate | Low (Rigidified) |
The optimization of MK-1454 leveraged an integrated biophysical toolkit to elucidate structure-activity relationships at atomic resolution. Molecular dynamics (MD) simulations predicted that the expanded seven-membered ring system in MK-1454 would enhance hydrophobic contacts with human STING’s binding cleft—particularly with residues Tyr167, Ser170, and Arg238. Surface plasmon resonance (SPR) spectroscopy validated these predictions, demonstrating a >20-fold improvement in binding affinity (KD = 0.8 nM) compared to first-generation clinical candidates [1] [3].
Critical insights emerged from co-crystallization studies of MK-1454 bound to the STING dimer (Figure 1). These structures revealed that the fluorinated cycloheptane ring induced a "closed" conformation in STING’s ligand-binding domain, bringing the two protomers closer together and stabilizing the active dimeric state. This conformational shift facilitated enhanced interactions with TBK1 recruitment sites—a mechanism distinct from natural cGAMP-induced activation. Differential scanning fluorimetry (DSF) further quantified the stabilizing effect, showing a ΔTm = +8.5°C for MK-1454-bound STING versus +3.2°C for cGAMP-bound protein, confirming reduced complex dynamics [1] [7].
Thermodynamic profiling via isothermal titration calorimetry (ITC) provided a mechanistic rationale for MK-1454’s superiority. While cGAMP binding was entropy-driven (suggesting significant desolvation and conformational rearrangement), MK-1454 exhibited enthalpy-dominated binding (ΔH = -15.2 kcal/mol), indicating optimized polar contacts and minimized reorganization energy. This thermodynamic signature correlated with prolonged STING activation kinetics in cellular assays, where MK-1454 induced sustained interferon signaling beyond 48 hours—unlike the transient peak (<12 hours) observed with natural ligands [7] [10].
SAR studies for MK-1454 focused on three modifiable domains: nucleobase composition, sugar pucker conformation, and phosphate bridge geometry. Systematic variation demonstrated that:
Cellular potency was quantified using IFN-β reporter assays in human THP1 monocytes, where MK-1454 achieved an EC50 = 3.2 nM—markedly lower than ADU-S100 (EC50 = 85 nM). This enhancement translated to in vivo efficacy in syngeneic mouse tumor models (MC38 colon carcinoma, B16-F10 melanoma), where intratumoral MK-1454 administration (4-20 μg/dose) triggered robust cytokine upregulation (IFN-β, TNF-α, IL-6) and promoted dendritic cell maturation. Crucially, MK-1454 overcame intrinsic resistance to PD-1 blockade; combination with anti-PD-1 antibodies achieved complete tumor regression in 70% of treated mice versus <20% with either agent alone [1] [9].
Table 2: Cellular and Immunological Responses to MK-1454
Parameter | MK-1454 Alone | Anti-PD-1 Alone | MK-1454 + Anti-PD-1 |
---|---|---|---|
IFN-β Induction (Fold-change) | 28.5±3.2 | 1.1±0.3 | 42.7±5.6 |
Tumor-Infiltrating CD8+ T Cells (%) | 12.4±1.8 | 9.5±1.2 | 34.7±4.1 |
Complete Regression Rate (MC38) | 30% | 0% | 70% |
Distant Tumor Abscopal Effect | Moderate | None | Robust |
The SAR campaign also addressed species selectivity—a critical flaw in earlier CDNs. While murine STING prefers ligands with 2'-5'/3'-5' mixed linkages, human STING exhibits higher affinity for 3'-3'-bridged CDNs. MK-1454’s hybrid linkage topology (simultaneously engaging both binding modes) delivered cross-species potency without sacrificing human specificity. This attribute proved vital for translational studies, enabling predictive efficacy assessments in immunocompetent mouse models bearing human STING knock-in alleles [1] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: